(3R)-3-Methyltetrahydrofuran-3-carboxylic acid is a cyclic carboxylic acid featuring a tetrahydrofuran ring with a methyl group and a carboxylic acid functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It is classified under carboxylic acids and cyclic compounds, which are essential in various chemical and biological processes.
The synthesis of (3R)-3-Methyltetrahydrofuran-3-carboxylic acid typically involves multiple steps, including:
The industrial production of this compound often employs optimized conditions to enhance yield and purity, utilizing efficient catalysts during the aldol condensation and hydrogenation steps.
(3R)-3-Methyltetrahydrofuran-3-carboxylic acid has the following structural characteristics:
Property | Value |
---|---|
Molecular Formula | C6H10O3 |
Molecular Weight | 130.14 g/mol |
InChI | InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 |
Canonical SMILES | CC1(CCOC1)C(=O)O |
(3R)-3-Methyltetrahydrofuran-3-carboxylic acid participates in various chemical reactions:
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.
The mechanism of action for (3R)-3-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. By acting as a ligand, it can modulate the activity of these targets, influencing various biochemical pathways and cellular processes.
The compound exhibits typical properties of carboxylic acids:
Thermal analysis techniques like differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions .
(3R)-3-Methyltetrahydrofuran-3-carboxylic acid has diverse applications:
This compound’s unique structure allows it to play a crucial role in both academic research and industrial chemistry, making it a valuable subject of study in various scientific fields.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5